

Commercial Suppliers and Technical Guide for Thiol-C9-PEG7

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Compound of Interest		
Compound Name:	Thiol-C9-PEG7	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thiol-C9-PEG7**, a bifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, commercial availability, and detailed protocols for its application in bioconjugation.

Introduction to Thiol-C9-PEG7

Thiol-C9-PEG7, also known by its chemical name (1-Mercaptoundec-11-yl)hexa(ethylene glycol), is a heterobifunctional linker containing a terminal thiol (-SH) group and a polyethylene glycol (PEG) chain. The thiol group offers a reactive handle for conjugation to various molecules, while the PEG chain enhances solubility and provides a flexible spacer.[1][2] Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[3][4]

The structure of **Thiol-C9-PEG7** consists of a C9 alkyl chain, which provides a hydrophobic element, followed by a hydrophilic chain of seven PEG units, and terminating in a reactive thiol group. This amphipathic nature can influence the physicochemical properties of the final PROTAC molecule.

Commercial Availability and Properties



Several commercial suppliers offer **Thiol-C9-PEG7**, ensuring its accessibility for research and development purposes. The table below summarizes key quantitative data from various suppliers.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Storage Conditions
MedchemExp ress	HY-138517	Not specified	468.69	130727-44-5	Please refer to Certificate of Analysis
Sigma- Aldrich	Not specified	90%	468.69	130727-44-5	-20°C
LeYan Reagents	Not specified	98%	Not specified	130727-44-5	Not specified
LookChem	Not specified	98%, 99%	468.696	130727-44-5	-20°C

Table 1: Commercial Suppliers and Quantitative Data for Thiol-C9-PEG7

Physicochemical Properties:

Property	Value
Molecular Formula	C23H48O7S
Density	1.0154 g/mL at 25 °C
Refractive Index	n20/D 1.474
Boiling Point	550.4°C at 760 mmHg
Flash Point	286.7°C

Table 2: Physicochemical Properties of Thiol-C9-PEG7

Role in PROTAC Design



The linker component of a PROTAC, such as **Thiol-C9-PEG7**, is a critical determinant of its efficacy. The PEG component of the linker serves multiple functions:

- Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of the
 often hydrophobic PROTAC molecule, which is crucial for its biological activity and
 formulation.[2][5]
- Flexibility: The flexible nature of the PEG chain allows the two ends of the PROTAC (the target protein binder and the E3 ligase binder) to adopt an optimal orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6]
- Pharmacokinetics: The length and composition of the linker can influence the metabolic stability and cell permeability of the PROTAC.[7]

The thiol group provides a versatile point of attachment for one of the PROTAC's ligands through established bioconjugation chemistries.

Experimental Protocols

The terminal thiol group of **Thiol-C9-PEG7** is typically reacted with an electrophilic functional group on a binding ligand, most commonly a maleimide, to form a stable thioether bond. Alternatively, it can be used to form a reducible disulfide bond.

Thiol-Maleimide Conjugation Protocol

This protocol describes the conjugation of **Thiol-C9-PEG7** to a maleimide-functionalized molecule (e.g., a protein binder or an E3 ligase ligand).

Materials:

- Thiol-C9-PEG7
- Maleimide-functionalized molecule
- Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.0-7.5)
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)

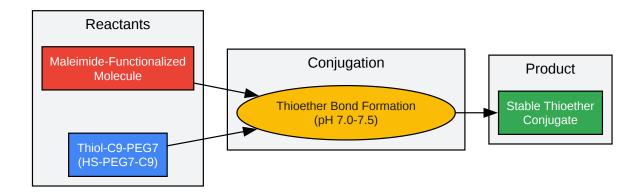


- Reducing agent (optional, for reducing disulfide bonds in proteins): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)
- Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

- Preparation of Thiol-C9-PEG7: Dissolve Thiol-C9-PEG7 in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
- Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
- (Optional) Reduction of Disulfide Bonds: If conjugating to a protein with disulfide bonds that
 need to be reduced to free thiols, add a 10-100 fold molar excess of TCEP to the protein
 solution and incubate at room temperature for 30-60 minutes. It is generally not necessary to
 remove the TCEP before proceeding.
- Conjugation Reaction: Add a 10-20 fold molar excess of the **Thiol-C9-PEG7** stock solution to the solution of the maleimide-functionalized molecule.[8] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
- Quenching: Add an excess of a quenching reagent like 2-mercaptoethanol or L-cysteine to consume any unreacted maleimide groups.
- Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.





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Caption: Thiol-Maleimide Conjugation Workflow.

Disulfide Bond Formation Protocol

This protocol outlines the formation of a reducible disulfide bond between **Thiol-C9-PEG7** and a molecule containing a reactive disulfide, such as one activated with a pyridyldithiol group.

Materials:

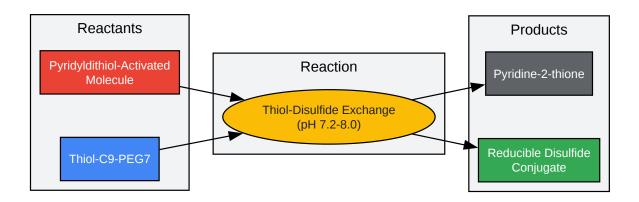
- Thiol-C9-PEG7
- Pyridyldithiol-activated molecule
- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
- Anhydrous solvent (e.g., DMSO or DMF)
- Purification equipment

Procedure:

- Preparation of Reactants: Prepare stock solutions of Thiol-C9-PEG7 and the pyridyldithiolactivated molecule in a suitable anhydrous solvent like DMSO or DMF.
- Reaction Mixture: In the reaction buffer, combine the pyridyldithiol-activated molecule with a slight molar excess of Thiol-C9-PEG7.



- Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2thione at 343 nm.[10]
- Purification: Purify the conjugate to remove unreacted starting materials and the pyridine-2-thione byproduct.



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Caption: Disulfide Bond Formation Workflow.

Quality Control and Characterization

The purity and identity of **Thiol-C9-PEG7** and its conjugates should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ¹H NMR: Can be used to confirm the presence of the characteristic peaks of the PEG backbone, the alkyl chain, and the thiol group. For PEG-thiol molecules, characteristic signals for methylene protons adjacent to the sulfur atom are expected around 2.7 ppm.[11]
 [12]
- Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can verify the molecular weight of the linker and its conjugates.[13][14]



Conclusion

Thiol-C9-PEG7 is a valuable and commercially available tool for researchers in drug development, particularly for the synthesis of PROTACs. Its well-defined structure, combining a reactive thiol with a flexible and solubilizing PEG chain, allows for the rational design and construction of complex bioconjugates. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in creating novel therapeutics.

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